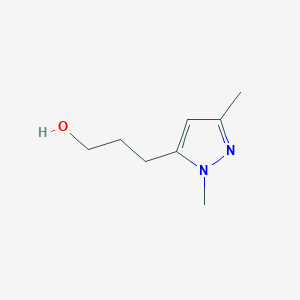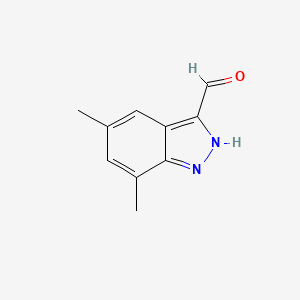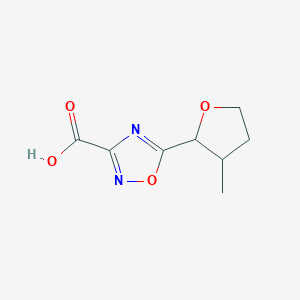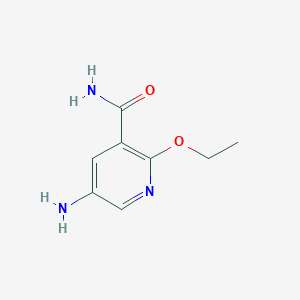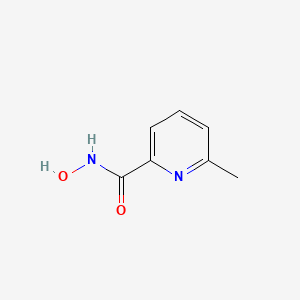
N-hydroxy-6-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-6-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-6-methylpyridine-2-carboxamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with hydroxylamine . The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 6-methylpyridine-2-carboxamide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-hydroxy-6-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is facilitated by the hydroxyl and amide functional groups, which can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: A related compound with similar structural features but lacking the amide group.
6-Methyl-2-pyridone: Another similar compound with a ketone functional group instead of the hydroxyl group.
Uniqueness
N-hydroxy-6-methylpyridine-2-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-hydroxy-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8-5)7(10)9-11/h2-4,11H,1H3,(H,9,10) |
InChI Key |
RMQMLPSTBWBZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
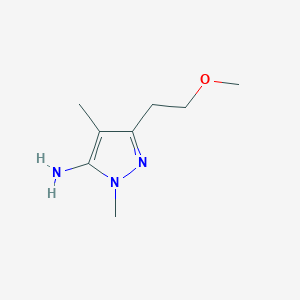
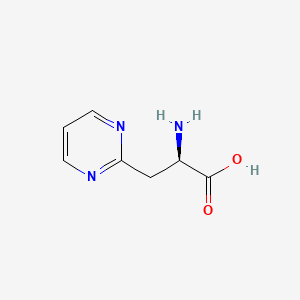

![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)
